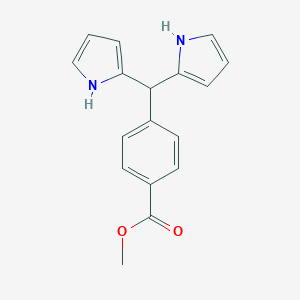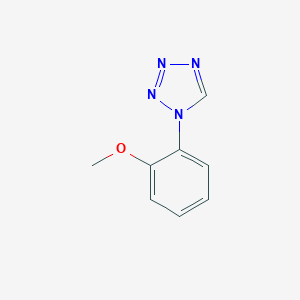
5-(4-Nitrobencil)-1,3,4-tiadiazol-2-amina
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of regioisomers of a camptothecin analog (SN-38) have been synthesized (2-, 3- and 4-nitrobenzyl) for use as potential hypoxia-activated prodrugs . Another study reported the synthesis of benzyl nitriles via ultrasound-assisted cyanation of benzyl halides with Amberlite IRA 900 supported cyanide ion under solvent-free conditions .Aplicaciones Científicas De Investigación
Pró-fármacos activados por hipoxia en la terapia contra el cáncer
Los compuestos nitrobencílicos son conocidos por su aplicación en la terapia contra el cáncer como pró-fármacos activados por hipoxia. El grupo nitro (-NO2) se puede reducir en condiciones hipóxicas, las cuales son comunes en los tumores sólidos, a una amina (-NH2) o hidroxilamina (-NHOH), lo que lleva a un cambio en la densidad electrónica y la reactividad del compuesto. Esta propiedad se utiliza para atacar las células cancerosas de manera más efectiva mientras se protegen las células sanas .
Bioremediación y ciencia ambiental
La vía catabólica de los compuestos nitroaromáticos como el 4-nitrotolueno involucra microorganismos como Pseudomonas, que utilizan estos compuestos como su única fuente de carbono y nitrógeno. Esto indica aplicaciones potenciales de los compuestos nitrobencílicos en procesos de biorremediación para degradar contaminantes ambientales .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as s-(4-nitrobenzyl)glutathione, have been found to interact with glutathione s-transferase p .
Mode of Action
Nitrobenzyl derivatives are known to undergo redox reactions under hypoxic conditions, which can lead to dramatic changes in the electron density of the aromatic group . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Benzene sulfonamide pyrazole thio-oxadiazole derivatives, which share structural similarities with the compound , have been found to exhibit antimicrobial and antitubercular activity . This suggests that the compound may interact with biochemical pathways related to these biological processes.
Pharmacokinetics
S-(4-nitrobenzyl)glutathione, a structurally similar compound, has been found to interact with glutathione s-transferase p, which could potentially influence its pharmacokinetic properties .
Result of Action
Nitrobenzyl derivatives are known to undergo redox reactions under hypoxic conditions , which could potentially lead to changes in cellular redox status and influence various cellular processes.
Action Environment
The action, efficacy, and stability of 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine could potentially be influenced by various environmental factors. For instance, the redox reactions undergone by nitrobenzyl derivatives are influenced by the presence of hypoxic conditions . Therefore, the compound’s action could potentially be influenced by the oxygen levels in its environment.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine are not fully understood due to the limited available research. Nitrobenzyl compounds are known to interact with various enzymes and proteins. For instance, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a nitrobenzyl compound, is known to inhibit transport of nucleosides mediated by equilibrative nucleoside transporters . It’s plausible that 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine may have similar interactions.
Cellular Effects
The cellular effects of 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine are yet to be fully explored. Nitrobenzyl compounds have been shown to have effects on various types of cells. For example, NBMPR has been found to block the efflux activity of the Breast Cancer Resistance Protein, influencing cell function .
Molecular Mechanism
Nitrobenzyl compounds are known to undergo reductive fragmentation, a process that could potentially lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar nitrobenzyl compounds have shown that the yield of released anilines decreased over time following nitro group reduction .
Metabolic Pathways
Nitrobenzyl compounds are known to undergo reductive fragmentation, which could potentially involve various enzymes .
Transport and Distribution
Nbmpr, a nitrobenzyl compound, has been found to inhibit the transport of nucleosides, suggesting potential interactions with transporters .
Subcellular Localization
Nitrobenzyl compounds are known to interact with various cellular components, suggesting potential localization within specific cellular compartments .
Propiedades
IUPAC Name |
5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c10-9-12-11-8(16-9)5-6-1-3-7(4-2-6)13(14)15/h1-4H,5H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPDFKYKTMICSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350676 | |
| Record name | 5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247225-84-9 | |
| Record name | 5-[(4-Nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247225-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)





